(1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a complex organic compound that features a cyanoindolizinyl group and a dimethyl-methylsulfanyl-pyrimidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizinyl and pyrimidine intermediates separately, followed by their coupling.
Indolizinyl Intermediate Synthesis: The indolizinyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative. This reaction often requires a strong acid catalyst and elevated temperatures.
Pyrimidine Intermediate Synthesis: The pyrimidine intermediate is prepared by reacting a suitable nitrile with a methylsulfanyl derivative under basic conditions. This step may involve the use of reagents like sodium hydride or potassium tert-butoxide.
Coupling Reaction: The final step involves coupling the indolizinyl and pyrimidine intermediates. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, (1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine structures, such as indolizine-3-carboxylates, which are known for their biological activity.
Pyrimidine Derivatives: Compounds like 2,4-dimethyl-6-(methylsulfanyl)pyrimidine, which share the pyrimidine core and exhibit various chemical reactivities.
Uniqueness
(1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is unique due to the combination of its indolizine and pyrimidine moieties
Properties
IUPAC Name |
(1-cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-16(17(25-3)21-12(2)20-11)18(23)24-10-13-9-22-7-5-4-6-15(22)14(13)8-19/h4-7,9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJIETJUEWJXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)SC)C(=O)OCC2=CN3C=CC=CC3=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.